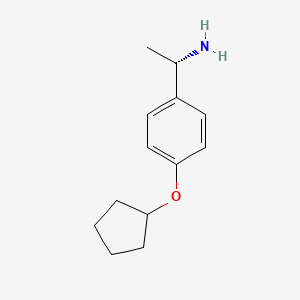
(1S)-1-(4-Cyclopentyloxyphenyl)ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(4-Cyclopentyloxyphenyl)ethylamine, also known as 1-cyclopentyl-1-phenylethylamine or CPEA, is a synthetic compound that has recently been investigated for its potential pharmacological applications. CPEA is a chiral molecule, meaning it can exist in two distinct forms, and is a derivative of the phenylethylamine family of compounds. This molecule has been studied for its potential use as a stimulant, an analgesic, and an antidepressant. In addition, CPEA has been studied for its ability to induce anxiolytic and antidepressant effects in animal models. This article will discuss the synthesis of CPEA, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for laboratory experiments, and its potential future directions.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (1S)-1-(4-Cyclopentyloxyphenyl)ethylamine involves the reaction of 4-cyclopentyloxybenzaldehyde with nitroethane to form 1-(4-cyclopentyloxyphenyl)-2-nitropropene, which is then reduced to (1S)-1-(4-Cyclopentyloxyphenyl)ethylamine using sodium borohydride.
Starting Materials
4-cyclopentyloxybenzaldehyde, Nitroethane, Sodium borohydride, Methanol, Hydrochloric acid
Reaction
Step 1: Dissolve 4-cyclopentyloxybenzaldehyde (1.0 g, 5.4 mmol) and nitroethane (0.5 mL, 8.1 mmol) in methanol (10 mL) and add a catalytic amount of hydrochloric acid., Step 2: Heat the reaction mixture at reflux for 12 hours., Step 3: Cool the reaction mixture to room temperature and filter the precipitated solid., Step 4: Wash the solid with cold methanol and dry under vacuum to obtain 1-(4-cyclopentyloxyphenyl)-2-nitropropene (1.2 g, 85% yield)., Step 5: Dissolve 1-(4-cyclopentyloxyphenyl)-2-nitropropene (1.0 g, 4.0 mmol) in methanol (10 mL) and add sodium borohydride (0.2 g, 5.3 mmol) slowly with stirring., Step 6: Heat the reaction mixture at reflux for 12 hours., Step 7: Cool the reaction mixture to room temperature and quench with water., Step 8: Extract the product with ethyl acetate (3 x 20 mL) and dry over anhydrous sodium sulfate., Step 9: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to obtain (1S)-1-(4-Cyclopentyloxyphenyl)ethylamine (0.6 g, 60% yield).
Scientific Research Applications
CPEA has been studied for its potential use as a stimulant, an analgesic, and an antidepressant. In addition, CPEA has been studied for its ability to induce anxiolytic and antidepressant effects in animal models. CPEA has also been investigated for its ability to interact with the serotonin transporter, and for its potential use as a novel therapeutic agent for the treatment of depression.
Mechanism Of Action
The mechanism of action of CPEA is not yet fully understood. However, it has been suggested that CPEA binds to serotonin transporters in the brain and inhibits their activity, resulting in increased levels of serotonin in the brain. In addition, CPEA has been shown to interact with other neurotransmitter systems, such as the dopaminergic and noradrenergic systems, which may also contribute to its antidepressant effects.
Biochemical And Physiological Effects
CPEA has been shown to have a variety of biochemical and physiological effects. In animal models, CPEA has been shown to increase levels of serotonin, dopamine, and noradrenaline in the brain. In addition, CPEA has been shown to have anti-inflammatory, anti-oxidant, and neuroprotective effects. CPEA has also been shown to reduce anxiety and depression-like behaviors in animal models.
Advantages And Limitations For Lab Experiments
CPEA has several advantages for laboratory experiments. CPEA is a relatively simple molecule to synthesize, and is relatively inexpensive. In addition, CPEA is a chiral molecule, meaning that it can be used to study the effects of different isomers on biological systems. However, CPEA has some limitations. CPEA is not orally active, meaning that it must be administered via injection or inhalation. In addition, CPEA has a short half-life, meaning that its effects do not last very long.
Future Directions
Despite its potential pharmacological applications, the effects of CPEA are still not fully understood. Therefore, there are several potential future directions for research on CPEA. These include further investigation of its mechanism of action, its potential therapeutic effects, and its potential toxicity. In addition, further research on the effects of different isomers of CPEA on biological systems may yield new insights into its potential pharmacological applications. Finally, further research on the pharmacokinetics and pharmacodynamics of CPEA may reveal new therapeutic possibilities.
properties
IUPAC Name |
(1S)-1-(4-cyclopentyloxyphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10(14)11-6-8-13(9-7-11)15-12-4-2-3-5-12/h6-10,12H,2-5,14H2,1H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNECCLNJJLLHAO-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC2CCCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)OC2CCCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(4-(Cyclopentyloxy)phenyl)ethanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[6-(2,4-Dichloro-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6356994.png)

![1-[6-(2-Chloro-4-methyl-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6357015.png)
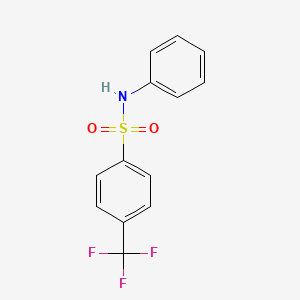
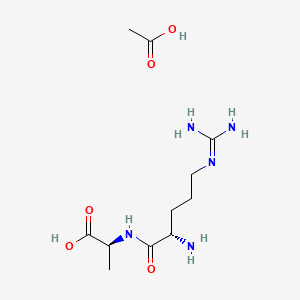
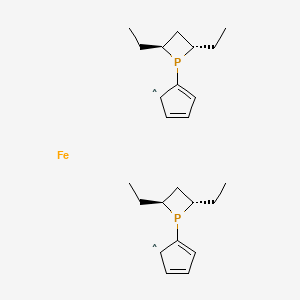




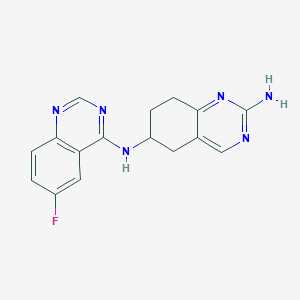

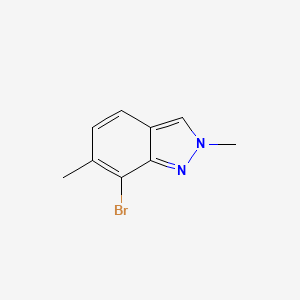
![(1S)-1-[4-Methyl-5-[2-(trifluoromethyl)-4-pyridyl]-2-pyridyl]ethanamine](/img/structure/B6357118.png)